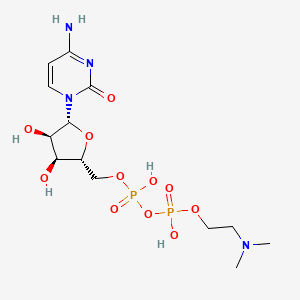
2-chloro-N-(4-methylpyridin-2-yl)acetamide
Overview
Description
2-chloro-N-(4-methylpyridin-2-yl)acetamide, also known as MPCA, is a chemical compound that has been of interest to scientists due to its diverse range of biological applications. It is a chlorinated organic compound with the molecular formula C8H9ClN2O .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(4-methylpyridin-2-yl)acetamide consists of a pyridine ring with a methyl group at the 4-position and a chloroacetamide group at the 2-position . The empirical formula is C8H9ClN2O .Scientific Research Applications
Crystal Structure Studies
The compound has been used in studies related to solid-state chemistry due to its tendency for the formation of intra- and intermolecular hydrogen bonds . This makes it valuable in understanding the behavior of molecules in different states of matter .
Antimicrobial Applications
The compound has shown potential as an antimicrobial agent . This could make it useful in the development of new drugs to combat resistant strains of bacteria .
Antioxidative Applications
It has been demonstrated that the compound plays an important role as an antioxidative agent . This could be beneficial in the treatment of diseases caused by oxidative stress .
Antibiotic Applications
The compound has potential applications as an antibiotic . This could be particularly useful in the fight against antibiotic-resistant bacteria .
Anticancer Applications
The compound has shown potential as an anticancer agent . This could lead to the development of new treatments for various types of cancer .
Antidepressant Applications
The compound has been used in the pharmaceutical industry as a potential therapeutic agent for depression . This could lead to the development of new treatments for mental health disorders .
Antifibrotic Applications
The compound has shown potential as an antifibrotic agent . This could be beneficial in the treatment of diseases characterized by fibrosis, such as liver cirrhosis .
Agrochemical Applications
The compound has been used extensively and commercially as herbicides, fungicides, and insecticides agents in the agrochemical industries . This could lead to the development of more effective and environmentally friendly pesticides .
properties
IUPAC Name |
2-chloro-N-(4-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-6-2-3-10-7(4-6)11-8(12)5-9/h2-4H,5H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOXLZBORMTYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265870 | |
| Record name | 2-Chloro-N-(4-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methylpyridin-2-yl)acetamide | |
CAS RN |
36145-30-9 | |
| Record name | 2-Chloro-N-(4-methylpyridin-2-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36145-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(4-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B3433482.png)







